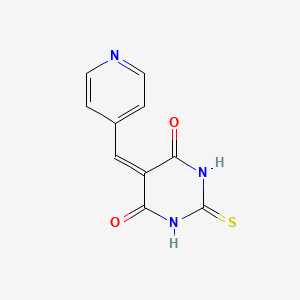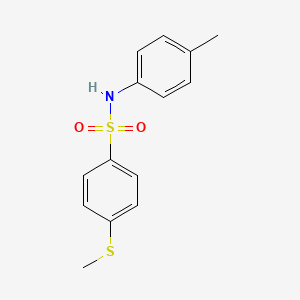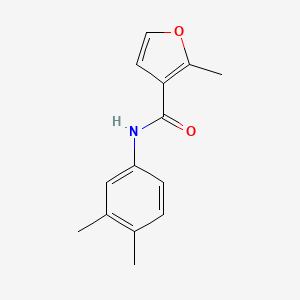
N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide, also known as BMQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BMQ is a quinoline derivative that has been synthesized through a multistep process.
Mecanismo De Acción
N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide acts as a hole-transporting material in OLEDs by facilitating the movement of positive charges from the anode to the emissive layer. The compound has a high hole mobility, which allows for efficient charge transport. In OPVs, N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide is used as an electron-accepting material, where it facilitates the movement of negative charges from the cathode to the active layer.
Biochemical and Physiological Effects:
As a synthetic compound, N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide does not have any known biochemical or physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide is its high purity, which allows for accurate and reproducible results in lab experiments. The compound is also stable under normal lab conditions, making it easy to handle and store. However, one of the limitations of N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide is its high cost, which may limit its use in certain research fields.
Direcciones Futuras
There are several future directions for research on N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide. One potential area of research is the development of N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide-based materials for use in biomedical applications, such as drug delivery systems and tissue engineering. Another area of research is the optimization of N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide synthesis methods to reduce costs and increase yields. Additionally, further studies on the electronic properties of N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide may lead to the development of more efficient OLEDs and OPVs.
Métodos De Síntesis
The synthesis of N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide involves a multistep process that starts with the reaction of 2-phenyl-4-quinolinecarboxylic acid with thionyl chloride to form 2-phenyl-4-chloroquinoline. The resulting product is then reacted with cyanomethyl anion to yield N-(2-cyanomethyl) -2-phenyl-4-chloroquinolinecarboxamide. Finally, the compound is treated with sodium methoxide to obtain N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide.
Aplicaciones Científicas De Investigación
N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential applications in various scientific research fields. One of the most prominent applications of N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide is in the field of organic electronics, where it has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide has also been studied for its potential applications in the field of organic photovoltaics (OPVs) due to its high electron affinity and low ionization potential.
Propiedades
IUPAC Name |
N,N-bis(cyanomethyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O/c21-10-12-24(13-11-22)20(25)17-14-19(15-6-2-1-3-7-15)23-18-9-5-4-8-16(17)18/h1-9,14H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIGJYSQWJYMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N(CC#N)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(cyanomethyl)-2-phenylquinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B5705858.png)

![3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5705878.png)
![N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5705884.png)

![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide](/img/structure/B5705899.png)



![2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine](/img/structure/B5705930.png)
![1-{3-[(4-chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B5705931.png)
